

# "2-(4-benzylpiperazin-1-yl)acetonitrile molecular structure and formula"

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## Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)acetonitrile

Cat. No.: B113284

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## An In-depth Technical Guide to 2-(4-benzylpiperazin-1-yl)acetonitrile

This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **2-(4-benzylpiperazin-1-yl)acetonitrile**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a compilation of quantitative data, an example of a relevant synthetic protocol, and diagrams illustrating its structure and a potential logical workflow for its synthesis.

## Molecular Structure and Chemical Formula

**2-(4-benzylpiperazin-1-yl)acetonitrile** is a synthetic organic compound featuring a piperazine ring substituted with a benzyl group at one nitrogen and an acetonitrile group at the other. The molecular formula for this compound is  $C_{13}H_{17}N_3$ .<sup>[1][2][3]</sup> The structure contains a flexible piperazine ring, a benzyl group which adds aromatic character, and a nitrile functional group.

The IUPAC name for this compound is **2-(4-benzylpiperazin-1-yl)acetonitrile**.<sup>[3]</sup> It is also identified by various CAS Numbers depending on its stereochemistry: the racemic mixture is typically referenced by CAS number 92042-93-8<sup>[2]</sup>, while the (S)-enantiomer is identified by CAS number 2740593-12-6<sup>[1][4]</sup> and the (R)-enantiomer by 2740593-41-1.<sup>[5][6]</sup>

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Molecular Structure of **2-(4-benzylpiperazin-1-yl)acetonitrile**.

## Physicochemical and Computational Data

A summary of key quantitative data for **2-(4-benzylpiperazin-1-yl)acetonitrile** is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N <sub>3</sub>	[1][2][3]
Molecular Weight	215.29 g/mol	[1][2]
CAS Number	92042-93-8 (racemate)	[2]
2740593-12-6 ((S)-enantiomer)	[1][4]	
2740593-41-1 ((R)-enantiomer)	[5][6]	
Purity (Typical)	≥98%	[1][4]
TPSA (Topological Polar Surface Area)	39.06 Å <sup>2</sup>	[1]
logP (Octanol-water partition coefficient)	1.37408	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	3	[1]
SMILES	C1CN(CCN1CC#N)CC2=CC=CC=C2	[3]

## Experimental Protocols

While specific experimental protocols for the synthesis of **2-(4-benzylpiperazin-1-yl)acetonitrile** are not readily available in public literature, a general methodology for the

synthesis of related 2-(4-substituted-piperazinyl)acetonitriles has been reported. This can serve as a template for its potential synthesis.

## Example Synthetic Protocol for Related Piperazinyl Acetonitriles

A study on the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles describes a base-induced, three-component reaction.<sup>[7]</sup> This method is noted for its use of less odorous disulfides and ethanol as a green solvent.<sup>[7]</sup>

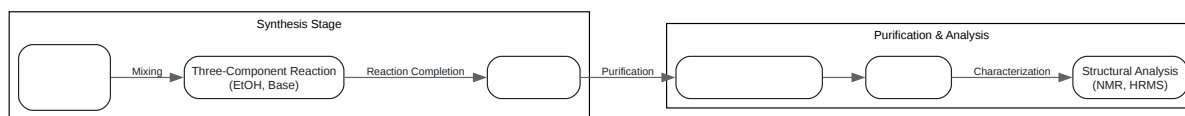
**General Reaction Scheme:** A disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide are reacted in the presence of a base in ethanol. The reaction proceeds via an SN2 mechanism.<sup>[7]</sup>

Materials and Methods:

- Reactants: Disulfide derivative, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, trimethylsilyl cyanide.
- Solvent: Ethanol (EtOH).
- Base: A suitable organic or inorganic base.
- Procedure:
  - The disulfide and other reactants are dissolved in ethanol.
  - The base is added to the mixture.
  - The reaction is stirred at a specified temperature for a set duration.
  - Upon completion, the product is isolated and purified, typically using column chromatography.

**Characterization:** The final products are typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H NMR and <sup>13</sup>C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.<sup>[7]</sup>

The following diagram illustrates a generalized workflow for the synthesis and analysis of such compounds.



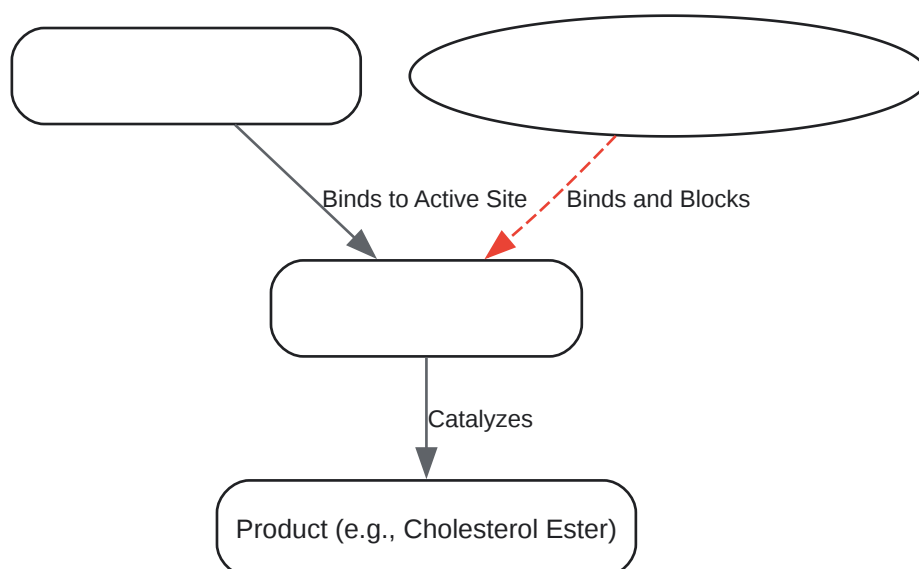
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Caption: Generalized workflow for synthesis and analysis.

## Potential Biological Activity and Logical Pathways

Piperazine derivatives are a well-known class of compounds in medicinal chemistry. The sulfur-containing ethyl piperazine derivatives, which are structurally related to the target molecule, have been investigated as inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1).<sup>[7]</sup> ACAT-1 is an enzyme involved in cholesterol esterification and is a target for drugs aimed at treating conditions like hyperlipidemia and atherosclerosis.<sup>[7]</sup>

While the specific biological activity of **2-(4-benzylpiperazin-1-yl)acetonitrile** is not detailed in the available literature, its structural motifs suggest it could be a candidate for screening in various biological assays, including enzyme inhibition studies. The logical relationship of an inhibitor to its target enzyme is depicted below.



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Caption: Logical diagram of enzyme inhibition.

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